

Application Notes and Protocols for SJG-136 Dosing and Administration in Mice

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Compound of Interest		
Compound Name:	Anticancer agent 136	
Cat. No.:	B12389966	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SJG-136 (NSC 694501) is a synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a sequence-selective DNA minor groove cross-linking agent.[1][2] It exhibits potent antitumor activity in a variety of preclinical cancer models.[1][3] This document provides detailed application notes and protocols for the dosing and administration of SJG-136 in mice, based on findings from published preclinical studies.

Mechanism of Action

SJG-136 binds to the minor groove of DNA, with a preference for 5'-purine-GATC-pyrimidine sequences.[1][2] Its two imine moieties react with the N-2 positions of guanine bases on opposite DNA strands, leading to the formation of persistent interstrand cross-links.[1][2] This action causes minimal distortion of the DNA helix.[1] The resulting DNA lesions block cellular processes such as replication, leading to cell cycle arrest and apoptosis.[4] While its primary mechanism is DNA cross-linking, SJG-136's activity pattern is distinct from other DNA binding agents, suggesting a unique mechanism of action.[1][2]

Application Notes Quantitative Data Summary



The following tables summarize key quantitative data for SJG-136 administration in mice from preclinical studies.

Table 1: Pharmacokinetic Parameters of SJG-136 in Mice

Parameter	Value	Administrat ion Route	Dose	Mouse Strain	Reference
Cmax	336 nM	Intraperitonea I (i.p.)	0.2 mg/kg	Not Specified	[5][6]
Tmax	30 minutes	Intraperitonea I (i.p.)	0.2 mg/kg	Not Specified	[5][6]
Terminal t(1/2)	0.98 hours	Intraperitonea I (i.p.)	0.2 mg/kg	Not Specified	[5][6]
AUC	0.34 μM.h	Intraperitonea	0.2 mg/kg	Not Specified	[5][6]
Clearance Rate	17.7 ml/min/kg	Intraperitonea I (i.p.)	0.2 mg/kg	Not Specified	[5]

Table 2: In Vivo Dosing and Efficacy of SJG-136 in Mouse Xenograft Models



Tumor Model	Administr ation Route	Dosing Schedule	Maximum Tolerated Dose (MTD)	Minimum Effective Dose	Efficacy Highlight s	Referenc e
Various Xenografts	Intravenou s (i.v.)	qd x 5 (daily for 5 days)	~120 μg/kg/dose	~16 μg/kg/dose (in SF-295 model)	Significant growth delays (32-575%) and tumor-free responses. [1][7]	[3][8]
LS174T (Colon)	Intravenou s (i.v.)	Not Specified	Not Specified	Not Specified	DNA cross- links detectable in the tumor 1 hour after administrati on and persist for over 24 hours.[2]	[2][9]
CH1 & CH1cisR (Ovarian)	Not Specified	Not Specified	Not Specified	Not Specified	Antitumor activity observed in both cisplatinsensitive and resistant models.[2]	[2][9]
SF-295 (Glioblasto ma)	Intravenou s (i.v.)	qd x 5	122 μg/kg/inject ion	16 μg/kg/inject ion	Dose- dependent tumor	[3]



					growth inhibition.	
Multiple Models	Intravenou s (i.v.)	qd x 5 conferred best efficacy	~120 μg/kg/dose	Not Specified	Active against small (150 mg) and large (250- 400 mg) xenografts. [8]	[8]
Single Dose	Not Specified	Single administrati on	300 μg/kg	Not Specified	MTD for a single dose.[10]	[10]

Experimental Protocols

Protocol 1: Preparation of SJG-136 for In Vivo Administration

This protocol describes the preparation of SJG-136 for intravenous or intraperitoneal administration in mice.

Materials:

- SJG-136 powder
- Dimethyl sulfoxide (DMSO) or Ethanol (100%)
- Sterile 0.9% Sodium Chloride (NaCl) solution (saline)
- Sterile, pyrogen-free vials
- · Sterile syringes and needles

Procedure:



- Stock Solution Preparation (if required):
 - Due to the low doses administered, preparing a stock solution may be necessary for accurate dilution.
 - Dissolve a known weight of SJG-136 powder in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution.
 - Vortex thoroughly to ensure complete dissolution.
- Final Dosing Solution Preparation:
 - Calculate the required volume of the stock solution (or weight of powder if preparing directly) to achieve the desired final concentration.
 - The final injection vehicle should contain a low percentage of the organic solvent. A common vehicle is 1% DMSO or 1% ethanol in sterile saline.[11]
 - Aseptically add the calculated amount of SJG-136 stock solution to the required volume of sterile saline. For example, to prepare a 1% ethanol solution, add 10 μL of the ethanolbased stock solution to 990 μL of sterile saline.
 - It is crucial to prepare SJG-136 solutions fresh, immediately before injection.[3][11]
- · Final Volume:
 - The typical injection volume for mice is 0.1 mL per 10 g of body weight.[11] Adjust the final concentration of the dosing solution to deliver the desired dose in this volume.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of SJG-136 in mice bearing subcutaneous xenografts.

Materials:

· Athymic nude mice



- Cancer cell line of interest (e.g., SF-295, LS174T)
- Matrigel (optional, can improve tumor take rate)
- Sterile PBS, cell culture medium, and cell harvesting reagents
- Calipers for tumor measurement
- Prepared SJG-136 dosing solution (see Protocol 1)
- Control vehicle solution (e.g., 1% ethanol in saline)

Procedure:

- Tumor Cell Implantation:
 - Harvest cultured tumor cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (typically 1-10 x 10⁶ cells per injection).
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Grouping:
 - Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
 - Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2).
 - Randomize mice into treatment and control groups with comparable average tumor volumes.
- Drug Administration:
 - Administer SJG-136 or vehicle control via the desired route (e.g., intravenous bolus injection via the tail vein).
 - A common effective schedule is daily for 5 consecutive days (qd x 5).[3][8]



- Doses can range from a minimum effective dose of approximately 16 μg/kg/day to a maximum tolerated dose of around 120 μg/kg/day for the qd x 5 schedule.[3][8]
- Monitoring and Endpoints:
 - Monitor animal body weight and general health daily during treatment and regularly thereafter.
 - Measure tumor volumes 2-3 times per week.
 - The primary endpoint is typically tumor growth delay. Efficacy can be assessed by comparing the median tumor growth in treated versus control groups.[3]
 - Other endpoints can include tumor regression and the number of tumor-free survivors.[3]
 [8]

Protocol 3: Detection of DNA Interstrand Cross-links using the Comet Assay

This protocol provides a conceptual workflow for detecting SJG-136-induced DNA cross-links in tumor tissue from treated mice, based on the principles of the single-cell gel electrophoresis (comet) assay.

Procedure:

- Tissue Collection and Single-Cell Suspension:
 - Euthanize mice at a specified time point after SJG-136 administration (e.g., 1 hour post-injection).[2][9]
 - Excise the tumor tissue and place it in a cold buffer.
 - Mechanically and/or enzymatically dissociate the tumor to obtain a single-cell suspension.
- Comet Assay:
 - Embed the single-cell suspension in low-melting-point agarose on a microscope slide.



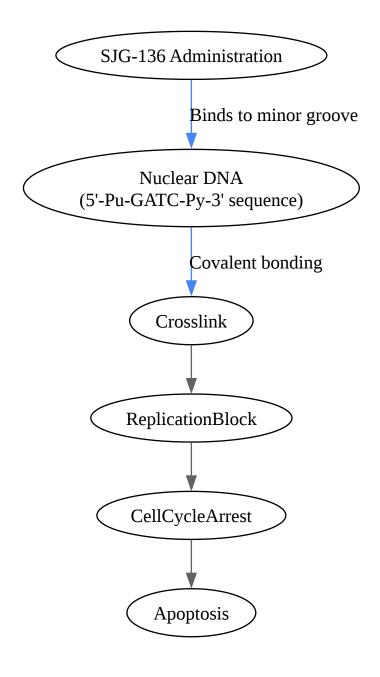
- Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
- Subject the slides to electrophoresis. Under alkaline conditions, damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail." DNA with interstrand crosslinks will migrate more slowly than undamaged DNA.
- A modification of the standard comet assay is required to specifically detect cross-links.
 This often involves inducing a fixed amount of DNA damage (e.g., with radiation) before electrophoresis. Cross-linked DNA will be more resistant to this induced damage and will show a smaller comet tail compared to control cells.

Analysis:

- Stain the DNA with a fluorescent dye.
- Visualize the comets using fluorescence microscopy and analyze them with appropriate software.
- The degree of cross-linking is inversely proportional to the comet tail moment or tail length.

Visualizations Signaling Pathway and Mechanism of Action

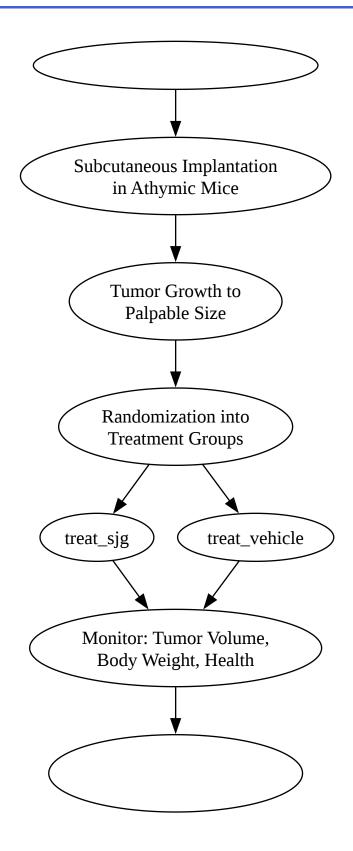




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Experimental Workflow for In Vivo Efficacy Study





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